![molecular formula C16H15Cl2NO2S B2430723 2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime CAS No. 320422-57-9](/img/structure/B2430723.png)
2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime
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Description
Scientific Research Applications
- Anti-Inflammatory Agents : The sulfinyl group in this compound suggests potential anti-inflammatory activity. Researchers explore its role in modulating inflammatory pathways, which could lead to novel drug candidates for conditions like arthritis or autoimmune diseases .
- Anticancer Agents : Investigating the compound’s impact on cancer cells is crucial. Its benzyl and sulfinyl moieties may interact with cellular targets, making it a candidate for cancer therapy .
- Stereoselective Reactions : The chiral center in the compound allows for stereoselective transformations. Researchers study its use as a chiral auxiliary or ligand in asymmetric synthesis .
- Metal-Catalyzed Reactions : The benzyl and sulfinyl groups can participate in metal-catalyzed reactions. Exploring its reactivity with transition metals could lead to new catalytic methodologies .
- Surface Modification : The compound’s oxime functionality makes it suitable for surface modification. Researchers investigate its use in functionalizing materials, such as nanoparticles or polymers .
- Corrosion Inhibition : Sulfinyl compounds often exhibit corrosion inhibition properties. Studying its effectiveness in protecting metal surfaces from corrosion is relevant for industrial applications .
- Environmental Fate and Metabolism : Understanding how this compound behaves in the environment is essential. Researchers analyze its degradation pathways, persistence, and potential metabolites .
- Toxicity Assessment : Investigating its toxicity profile helps assess its safety for human health and the environment .
- Quantum Chemical Calculations : Researchers employ computational methods to predict the compound’s electronic structure, reactivity, and spectroscopic properties .
- Docking Studies : Molecular docking simulations explore its interactions with biological macromolecules, aiding drug design and understanding binding mechanisms .
- Metabolic Stability : Investigating how the compound is metabolized in vivo informs its pharmacokinetics. Researchers study its stability in liver microsomes or hepatocytes .
- Drug-Drug Interactions : Assessing potential interactions with other drugs helps predict its safety and efficacy in combination therapies .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Surface Chemistry
Environmental Chemistry and Toxicology
Computational Chemistry and Molecular Modeling
Pharmacokinetics and Metabolism Studies
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfinyl]-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-21-19-16(13-4-8-15(18)9-5-13)11-22(20)10-12-2-6-14(17)7-3-12/h2-9H,10-11H2,1H3/b19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGKZEIVGCVYFW-MNDPQUGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CS(=O)CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CS(=O)CC1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime |
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